Mao-B-IN-2

Description

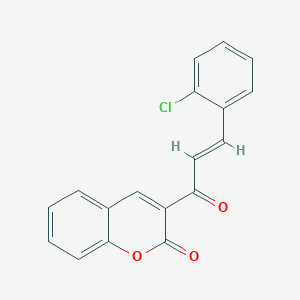

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H11ClO3 |

|---|---|

Molecular Weight |

310.7 g/mol |

IUPAC Name |

3-[(E)-3-(2-chlorophenyl)prop-2-enoyl]chromen-2-one |

InChI |

InChI=1S/C18H11ClO3/c19-15-7-3-1-5-12(15)9-10-16(20)14-11-13-6-2-4-8-17(13)22-18(14)21/h1-11H/b10-9+ |

InChI Key |

TVTIXYCYMBPAFW-MDZDMXLPSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)/C=C/C3=CC=CC=C3Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=CC3=CC=CC=C3Cl |

Origin of Product |

United States |

Enzymatic and Biochemical Inhibition Studies of Mao B Inhibitors

Mechanisms of MAO-B Catalysis and Inhibitor Interactions

MAO-B, a flavoenzyme located on the outer mitochondrial membrane, catalyzes the oxidative deamination of primary and secondary amines. proteopedia.orgnih.govbenthamdirect.com This catalytic process involves the oxidation of the amine substrate, leading to the formation of an imine, which is then hydrolyzed non-enzymatically to an aldehyde or ketone, ammonia, and hydrogen peroxide. proteopedia.orgnih.govfrontiersin.org The enzyme's interaction with inhibitors can disrupt this catalytic cycle through various mechanisms.

Role of the Flavin Adenine (B156593) Dinucleotide (FAD) Cofactor in MAO-B Enzymatic Activity

Flavin adenine dinucleotide (FAD) is an essential redox cofactor for MAO-B enzymatic activity. mdpi.comresearchgate.netmdpi.com It is covalently bound to the enzyme, specifically to Cysteine 397, via an 8α-methylene linkage. nih.govresearchgate.netmdpi.comnih.govvirginia.edu The FAD cofactor is directly involved in the oxidative half-reaction, where it accepts a hydride equivalent from the substrate, becoming reduced to FADH₂. nih.gov Subsequently, the reduced flavin is reoxidized by molecular oxygen in the oxidative step, regenerating the oxidized FAD and producing hydrogen peroxide. proteopedia.orgnih.govmdpi.com The FAD molecule is situated at the end of the substrate cavity, playing a critical role in substrate and inhibitor binding. proteopedia.orgwikipedia.org

Kinetic Characterization of MAO-B Inhibition

The kinetic characterization of MAO-B inhibition provides insights into the nature and strength of the interaction between the enzyme and an inhibitor. Inhibition kinetics can be broadly classified into reversible and irreversible mechanisms. proteopedia.orgscbt.com

Reversible inhibitors bind to the enzyme through non-covalent interactions, and the inhibition can be overcome by increasing the substrate concentration (in the case of competitive inhibition) or by removing the inhibitor. proteopedia.orgfrontiersin.org Competitive inhibitors typically bind to the same active site as the substrate, competing for access to the FAD cofactor. mdpi.com Non-competitive inhibitors, on the other hand, bind to a different site on the enzyme, affecting the enzyme's catalytic efficiency without directly competing with the substrate for active site occupancy. acs.org The binding of reversible inhibitors is not time-dependent and can be reversed by dialysis. frontiersin.orgmdpi.com Examples of reversible MAO-B inhibitors include safinamide (B1662184) and certain natural products like galangin (B1674397) and apigenin, which have been shown to exhibit competitive inhibition kinetics. proteopedia.orgmdpi.comacs.org

Irreversible inhibitors form a stable, often covalent, bond with the MAO-B enzyme, leading to its permanent inactivation. proteopedia.orgfrontiersin.orgscbt.comuniroma1.it This type of inhibition is typically time-dependent and is not reversed by dialysis. frontiersin.orgmdpi.com Propargylamines, cyclopropylamines, and hydrazines are classes of compounds known to act as irreversible MAO inhibitors. frontiersin.orgmdpi.comnih.gov The irreversible inhibition by these compounds often involves metabolic activation by MAO-B, leading to the formation of a reactive species that covalently modifies the FAD cofactor. frontiersin.orgmdpi.com For instance, propargylamine (B41283) inhibitors like selegiline (B1681611) and rasagiline (B1678815) are oxidized by MAO-B, and the resulting intermediates form a covalent adduct with the N5 atom of the FAD isoalloxazine ring. frontiersin.orgmdpi.comnih.gov

Data Table: Examples of MAO-B Inhibitors and Their Inhibition Types

| Inhibitor | Type of Inhibition | Notes | Source |

| Safinamide | Reversible | Clinically used MAO-B inhibitor. proteopedia.org | proteopedia.org |

| Rasagiline | Irreversible | Forms covalent bond with enzyme. scbt.comuniroma1.it | scbt.comuniroma1.it |

| Selegiline | Irreversible | Forms covalent bond with enzyme. uniroma1.it | uniroma1.it |

| Galangin | Reversible | Competitive inhibitor. mdpi.com | mdpi.com |

| Apigenin | Reversible | Competitive inhibitor. mdpi.com | mdpi.com |

| Pargyline | Irreversible | Forms covalent adduct with flavin. scbt.compnas.org | scbt.compnas.org |

| Tranylcypromine | Selective MAO-B | Exhibits distinctive molecular interactions. scbt.com | scbt.com |

Reversible Inhibition Kinetics (e.g., Competitive, Non-Competitive)

Selective Inhibition Profiles of MAO-B Inhibitors Against MAO-A

Monoamine oxidases exist as two isoforms, MAO-A and MAO-B, encoded by separate genes and sharing approximately 70% sequence identity. nih.govmdpi.commdpi.comnih.gov Despite these similarities, they exhibit distinct substrate specificities and inhibitor sensitivities. mdpi.comwikipedia.orgnih.govwithpower.com MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine (B1679862), while MAO-B primarily metabolizes substrates like benzylamine (B48309) and phenylethylamine, and both are involved in dopamine (B1211576) metabolism. nih.govwikipedia.orgnih.govwithpower.com

Selective MAO-B inhibitors are designed to inhibit MAO-B activity with minimal effect on MAO-A. This selectivity is crucial to avoid potential side effects associated with MAO-A inhibition, such as hypertensive crisis resulting from the impaired metabolism of tyramine. frontiersin.orgwikipedia.orgwikipedia.orgmedscape.comdrugs.com The differences in the active site structures of MAO-A and MAO-B contribute significantly to the observed selectivity of inhibitors. mdpi.comwikipedia.orgnih.gov While both isoforms have hydrophobic active sites, the size and shape of the cavities differ. wikipedia.org MAO-B has a bipartite cavity consisting of an entrance cavity and a substrate cavity, whereas MAO-A has a single, smaller, and rounder cavity. wikipedia.orgesrf.frmdpi.com These structural differences allow for the design of inhibitors that can selectively bind to one isoform over the other. mdpi.comnih.gov

Structural Analysis of MAO-B Active Site and Inhibitor Binding Modes

The three-dimensional structure of MAO-B provides a detailed understanding of its active site and how inhibitors bind. The active site of MAO-B is a hydrophobic cavity divided into two main parts: an entrance cavity and a substrate cavity. proteopedia.orgbenthamdirect.commdpi.comwikipedia.orgesrf.fr These cavities are separated by a flexible loop containing Isoleucine 199, which acts as a gate controlling access to the substrate cavity and the FAD cofactor. proteopedia.orgbenthamdirect.comwikipedia.org The conformation of Ile199 can influence the size and connectivity of the cavities, impacting inhibitor binding specificity. proteopedia.orgbenthamdirect.comwikipedia.org

The substrate cavity, located near the covalently bound FAD, is where the catalytic reaction takes place. virginia.eduesrf.fr Within this cavity, key amino acid residues, particularly Tyr398 and Tyr435, form an "aromatic cage" that is believed to be involved in the recognition and orientation of the amine group of substrates and inhibitors. mdpi.comvirginia.eduwikipedia.orgesrf.fr Other residues lining the active site, such as Leu171, Cys172, Gln206, Ile316, and Tyr326, also play important roles in inhibitor binding through various interactions, including hydrophobic contacts, hydrogen bonds, and π-π stacking. mdpi.comscbt.comacs.orgmdpi.com

Structural studies of MAO-B in complex with different inhibitors have revealed diverse binding modes. Reversible inhibitors may occupy either the entrance or substrate cavity, or both, depending on their size and shape. benthamdirect.compnas.org Irreversible inhibitors, after initial reversible binding, undergo a reaction within the active site leading to covalent attachment to the FAD cofactor. frontiersin.orgmdpi.compnas.org The specific site of covalent modification on the flavin ring can vary depending on the inhibitor structure. pnas.org Molecular docking and dynamics simulations are valuable tools used to predict and analyze the binding poses and interactions of potential MAO-B inhibitors within the active site. acs.orgmdpi.comresearchgate.net

Characterization of Substrate and Entrance Cavities

The active site of human MAO-B is characterized by a hydrophobic bipartite cavity system comprising an entrance cavity and a substrate cavity. proteopedia.orgwikipedia.orgmdpi.commdpi.comesrf.fr These two cavities are adjacent and can, depending on the bound ligand, be physically separated or fused into a single larger entity. pnas.orgnih.govuchile.cl The total volume of the active site cavity is approximately 700 ų. wikipedia.orgmdpi.commdpi.com

The entrance cavity is typically described as a smaller hydrophobic region situated closer to the protein surface, with a reported volume of around 290 ų. wikipedia.orgmdpi.commdpi.commdpi.comfrontiersin.org It is believed to function as a passageway facilitating the diffusion of substrates and inhibitors towards the catalytic site. uchile.cl

The substrate cavity, also primarily hydrophobic, is larger, with reported volumes ranging from approximately 390 ų to 490 ų. wikipedia.orgmdpi.commdpi.commdpi.comfrontiersin.org This cavity is located deeper within the enzyme structure, directly in front of the covalently bound flavin adenine dinucleotide (FAD) cofactor. esrf.fr The FAD cofactor is critical for the catalytic activity of MAO-B. proteopedia.orguchile.clmdpi.com

The separation or fusion of these two cavities is influenced by the conformation of specific amino acid residues located at their interface. pnas.orgnih.govuchile.clnih.gov

The approximate volumes of the MAO-B active site cavities are summarized in the table below:

| Cavity Type | Approximate Volume (ų) | Source Indices |

| Entrance Cavity | 290 | wikipedia.orgmdpi.commdpi.commdpi.comfrontiersin.org |

| Substrate Cavity | 390 - 490 | wikipedia.orgmdpi.commdpi.commdpi.comfrontiersin.org |

| Total Active Site | ~700 | wikipedia.orgmdpi.commdpi.com |

Identification of Key Amino Acid Residues Involved in Ligand Binding

The binding of inhibitors within the MAO-B active site involves interactions with a network of specific amino acid residues lining the entrance and substrate cavities. These interactions, which can include hydrophobic, π-π, and hydrogen bonding, contribute to the affinity and selectivity of the inhibitor for MAO-B. While specific interaction details for Mao-B-IN-2 were not found in the surveyed literature, studies on other MAO-B inhibitors have identified several key residues crucial for ligand binding.

Prominent residues frequently reported to be involved in MAO-B inhibitor binding include:

Tyr326: Located near the junction of the entrance and substrate cavities, Tyr326 is considered part of the boundary between the two cavities. proteopedia.orgnih.govtandfonline.compensoft.net Its phenyl moiety can act as a wall in the substrate cavity, imposing steric constraints. mdpi.commdpi.com Tyr326 is also reported to be essential for the selectivity of MAO-B. mdpi.compensoft.net It can be involved in π-π interactions and carbon-hydrogen bonds with inhibitors. pensoft.netmdpi.com

Tyr398 and Tyr435: These two tyrosine residues are located at the end of the substrate cavity, near the FAD cofactor. proteopedia.orgwikipedia.orgpnas.orguchile.clmdpi.com Their aromatic rings form an "aromatic cage" around the site of the amine oxidation, crucial for orienting the substrate or inhibitor for interaction with the flavin. proteopedia.orgwikipedia.orgpnas.orguchile.clmdpi.comresearchgate.net They are frequently involved in π-π interactions with aromatic portions of inhibitors. tandfonline.compensoft.net

Cys172: This cysteine residue is often involved in hydrogen bonding interactions with MAO-B inhibitors, particularly with carbonyl groups or other hydrogen bond acceptors on the ligand. mdpi.comtandfonline.compensoft.netmdpi.com It is located within the active site cavity. jyoungpharm.orgmdpi.comfrontiersin.org

Gln206: Glutamine 206 can form hydrogen bonds with inhibitors and is located within the binding site. jyoungpharm.orgtandfonline.compensoft.netmdpi.com

Ile199: Isoleucine 199 is a critical residue located at the interface of the entrance and substrate cavities, acting as a "gate" that controls access to the substrate cavity. proteopedia.orgwikipedia.orgmdpi.commdpi.compnas.orgnih.govuchile.clmdpi.comnih.gov Its conformational changes (open or closed) influence the size and shape of the active site and are important for determining inhibitor specificity and allowing ligands to traverse from the entrance to the substrate cavity. proteopedia.orgmdpi.commdpi.compnas.orgnih.govuchile.clmdpi.comnih.gov Ile199 can be involved in Van der Waals and π-sigma interactions with inhibitors. mdpi.compensoft.netmdpi.com

Other residues that have been noted to interact with MAO-B inhibitors include Phe168, Leu171, Ile198, Ile316, Phe343, Tyr60, Trp119, Leu164, Leu167, Tyr188, and Pro104. proteopedia.orgjyoungpharm.orgmdpi.commdpi.comtandfonline.compensoft.netmdpi.comfrontiersin.orgmdpi.com

A summary of key amino acid residues involved in MAO-B inhibitor binding and their general roles is provided below:

| Residue | Location/Role | Interaction Types (Observed with various inhibitors) | Source Indices |

| Tyr326 | Boundary between entrance and substrate cavities, influences selectivity. | π-π interactions, Carbon-hydrogen bonds, Steric. | proteopedia.orgmdpi.commdpi.comnih.govtandfonline.compensoft.netmdpi.com |

| Tyr398 | Part of the "aromatic cage" near FAD, orients ligand. | π-π interactions. | proteopedia.orgjyoungpharm.orgwikipedia.orgmdpi.compnas.orguchile.clmdpi.comtandfonline.compensoft.netresearchgate.net |

| Tyr435 | Part of the "aromatic cage" near FAD, orients ligand. | π-π interactions, Hydrogen bonds. | proteopedia.orgjyoungpharm.orgwikipedia.orgmdpi.compnas.orguchile.clmdpi.comtandfonline.compensoft.netmdpi.comresearchgate.net |

| Cys172 | Within the active site cavity, involved in hydrogen bonding. | Hydrogen bonds, π-sulfur. | jyoungpharm.orgmdpi.comtandfonline.compensoft.netmdpi.comfrontiersin.org |

| Gln206 | Within the active site cavity, involved in hydrogen bonding. | Hydrogen bonds. | jyoungpharm.orgtandfonline.compensoft.netmdpi.comfrontiersin.org |

| Ile199 | "Gate" residue between entrance and substrate cavities, controls access. | Van der Waals, π-sigma, Alkyl, Carbon-hydrogen. | proteopedia.orgjyoungpharm.orgwikipedia.orgmdpi.commdpi.compnas.orgnih.govuchile.clmdpi.comnih.govtandfonline.compensoft.netmdpi.comfrontiersin.org |

Conformational Dynamics of the Active Site Upon Inhibitor Binding

The active site of MAO-B is not a rigid structure; it undergoes conformational changes upon ligand binding. A key aspect of these dynamics involves the "gating" residue Ile199 and the loop in which it is located (residues 99-112 or similar). proteopedia.orgwikipedia.orgmdpi.commdpi.compnas.orgnih.govuchile.clnih.gov

Depending on the size and nature of the bound inhibitor, the Ile199 side chain can adopt either an "open" or a "closed" conformation. proteopedia.orgwikipedia.orgpnas.orgnih.govuchile.clnih.gov In the closed conformation, Ile199 can physically separate the entrance and substrate cavities. mdpi.comuchile.clmdpi.com When bulkier ligands bind, Ile199 can move to an open conformation, allowing the two cavities to merge and accommodate the larger molecule. proteopedia.orgmdpi.compnas.orguchile.cl This flexibility of Ile199 is important for the ability of MAO-B to bind a range of substrates and inhibitors of different sizes and shapes. proteopedia.org

Besides the movement of Ile199, other parts of the active site, including the side chain of Tyr326, can exhibit modest conformational changes upon inhibitor binding. pnas.orgnih.gov The loop containing residues 99-112 is also noted to regulate entry into the active site and may be involved in membrane attachment. proteopedia.orgmdpi.com

Small conformational changes in the active site are observed when comparing MAO-B structures bound to different inhibitors, suggesting that induced fit contributions are an element in ligand-enzyme interactions. pnas.org Molecular dynamics simulations of MAO-B in complex with ligands have also indicated fluctuations in certain regions of the protein, suggesting potential flexibility or conformational changes. frontiersin.org

The conformational dynamics, particularly the open/closed states of Ile199, play a significant role in defining the inhibitor specificity of human MAO-B. wikipedia.org

Structure Activity Relationship Sar and Rational Design of Mao B Inhibitors

Computational Chemistry and Molecular Modeling Methodologies

Computational chemistry and molecular modeling techniques are extensively used in the rational design and discovery of MAO-B inhibitors. These methods provide insights into the structural features required for potent and selective binding to the enzyme's active site. bohrium.comspringernature.comnih.govnih.govtubitak.gov.trnih.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the structural properties of compounds and their biological activity. For MAO-B inhibitors, QSAR models help predict the inhibitory potency of new compounds based on their molecular descriptors. bohrium.comnih.govnih.govtubitak.gov.trnih.govfrontiersin.orgmdpi.comworldscientific.com These models can be 2D or 3D, incorporating various molecular descriptors such as electronic, steric, and hydrophobic parameters. nih.govfrontiersin.org For instance, a 3D QSAR model developed using a dataset of 126 molecules identified hydrophobic and electron- Field analysis in QSAR studies can visually represent the influence of electron-withdrawing and hydrophobicity characteristics on biological activity. nih.gov A statistically significant 3D QSAR model using a pharmacophoric atom-based approach supplied parameters like R² = 0.900 for the training set and Q² = 0.774 for the test set, indicating good predictive ability. bohrium.comnih.govnih.govmdpi.com Another study on 6-hydroxybenzothiazole-2-carboxamide derivatives developed a 3D-QSAR model with a q² value of 0.569 and an r² value of 0.915, providing a basis for predicting IC₅₀ values. frontiersin.org

Pharmacophore Modeling and Its Application in Lead Identification

Pharmacophore modeling identifies the essential spatial and electronic features of molecules required for biological activity. These models can be derived from known active ligands (ligand-based) or from the structure of the target protein's binding site (structure-based). nih.govworldscientific.commdpi.comresearchgate.nettandfonline.comnih.gov Pharmacophore models are valuable tools for virtual screening to identify potential lead compounds from large chemical databases. mdpi.comresearchgate.nettandfonline.comnih.govscielo.br For MAO-B inhibitors, pharmacophore hypotheses have been developed that include features such as hydrogen bond acceptors, hydrophobic groups, and aromatic rings. bohrium.comnih.govnih.govmdpi.com For example, a four-point pharmacophore hypothesis consisting of two hydrogen bond acceptors, one hydrophobic feature, and one aromatic ring was identified as statistically significant and useful for prioritizing novel MAO-B candidates. bohrium.comnih.govnih.govmdpi.com Pharmacophore-based virtual screening using models derived from known inhibitors like safinamide (B1662184) has been employed to probe databases for potential new MAO-B inhibitors. researchgate.nettandfonline.comnih.gov

Molecular Docking Simulations for Ligand-Enzyme Interactions

Molecular docking simulations are widely used to predict the binding orientation (pose) and affinity of small molecules within the active site of a target protein like MAO-B. bohrium.comspringernature.comnih.govtubitak.gov.trnih.govnih.govscielo.brmdpi.comnih.govnih.govresearchgate.netencyclopedia.pubchemmethod.comnih.gov This technique helps to understand the key interactions between the ligand and crucial amino acid residues in the binding pocket. bohrium.comnih.govnih.govscielo.brmdpi.comencyclopedia.pubchemmethod.commdpi.comchemmethod.com Studies have shown that selective MAO-B inhibitors often interact with residues such as Tyr326, Tyr435, Cys172, and Gln206. bohrium.comnih.govnih.govmdpi.comencyclopedia.pubmdpi.comchemmethod.com Molecular docking can reveal the importance of hydrophobic interactions, π-π stacking, and hydrogen bonding in stabilizing the ligand-enzyme complex. nih.govmdpi.comencyclopedia.pubmdpi.com Docking studies have shown that potent inhibitors are well accommodated within the MAO-B active site, interacting with both the substrate and entrance cavities. researchgate.nettandfonline.com Molecular docking is in consensus with and complementary to pharmacophoric 3D QSAR, ECFP4, and MM-GBSA analysis. bohrium.comnih.govnih.govresearchgate.net Docking studies can also generate thermodynamic properties such as free energy of binding and inhibition constants. nih.gov

Molecular Dynamics (MD) Simulations for Complex Stability and Binding Events

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time. springernature.comnih.govtubitak.gov.trfrontiersin.orgnih.govresearchgate.netchemmethod.comchemmethod.comfrontiersin.orgnih.govacs.org These simulations evaluate the conformational changes of both the protein and the ligand and the stability of their interactions in a dynamic environment. frontiersin.orgchemmethod.comchemmethod.comfrontiersin.orgnih.govacs.org MD simulations can confirm the stable binding of potential MAO-B inhibitors to the receptor, with stable complexes showing minimal structural deviations over the simulation period. frontiersin.orgchemmethod.comfrontiersin.orgnih.govacs.org For example, MD simulations have demonstrated that certain MAO-B inhibitor complexes exhibit stable interactions and minimal structural changes throughout a 100 ns simulation trajectory. chemmethod.comchemmethod.com Root mean square deviation (RMSD) analysis from MD simulations is commonly used to assess the conformational stability of the protein-ligand complex. frontiersin.orgfrontiersin.orgnih.govacs.org MD simulations can also reveal additional key interactions, such as hydrogen bonds with residues like Tyr398 and Tyr435, which are important for MAO-B's catalytic role. researchgate.nettandfonline.comnih.gov Binding free energy calculations, such as those using the MM-GBSA method, can be performed on MD trajectories to estimate the binding affinity. nih.govresearchgate.netfrontiersin.orgacs.org

In Silico Virtual Screening for Novel MAO-B Inhibitor Candidates

In silico virtual screening is a computational technique used to search large databases of chemical compounds to identify potential drug candidates based on their likelihood of binding to a target protein. springernature.comscielo.brnih.govnih.govresearchgate.netresearchgate.net This method can be either ligand-based, using pharmacophore models or molecular similarity, or structure-based, using molecular docking. nih.govtandfonline.comscielo.brnih.govresearchgate.net Virtual screening is a cost-effective and efficient approach to prioritize compounds for experimental testing. nih.govscielo.brnih.gov Studies have utilized virtual screening to identify novel MAO-B inhibitors from various chemical libraries, including natural products and commercially available drug molecules. scielo.brnih.govnih.govannexpublishers.com For instance, a pharmacophore-based virtual screening of the ZINC database identified potential new MAO-B inhibitors. researchgate.nettandfonline.comnih.gov Structure-based virtual screening has also been employed to identify compounds containing specific scaffolds, such as the thiazolidinedione (TZD) moiety, as potential MAO-B inhibitors. researchgate.net

Identification and Optimization of Promising Molecular Scaffolds

The identification and optimization of promising molecular scaffolds are central to the development of new MAO-B inhibitors. Various chemical scaffolds have been explored for their inhibitory activity against MAO-B. mdpi.commdpi.comresearchgate.netresearchgate.netannexpublishers.comnih.govacs.orgtandfonline.com Structure-activity relationship studies and computational methods guide the modification of these scaffolds to improve potency, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.netnih.govtandfonline.com

Examples of molecular scaffolds that have been investigated for MAO-B inhibition include:

Quinolin-2-one derivatives: This scaffold has shown a key role in selectivity towards MAO-B. bohrium.comnih.govnih.gov

Propargyl analogs of phenyl alkyl amines, hydrazine (B178648) derivatives, and cyclopropylamine (B47189) derivatives: These are highlighted as key molecular scaffolds in recent literature on MAO-B inhibitors. mdpi.com

Coumarin (B35378) derivatives: Various coumarin-based compounds, including chalcones and Mannich bases of coumarins, have been studied for their MAO-B inhibitory activity, with the coumarin moiety often orienting in the substrate cavity. mdpi.comencyclopedia.pub The 3-phenylcoumarin (B1362560) scaffold has also been investigated, with hydrophobic interactions being essential for activity. mdpi.com

1-Indanone (B140024) derivatives: Studies on 1-indanone derivatives have shown that the indanone moiety can bind in the substrate cavity of MAO-B, with Van der Waals forces being a main interaction. mdpi.com

Oxygenated chalcones: These compounds have been studied, and docking simulations have shown interactions like π-π stacking and hydrogen bonds with key residues. mdpi.comencyclopedia.pub

Benzothiazole-2-carboxamides: This scaffold has been explored, and derivatives have shown potential as potent and selective MAO-B inhibitors, with stable binding confirmed by MD simulations. frontiersin.org

Unsaturated ketone derivatives: These are known as MAO-B inhibitors, and computational studies have been performed to identify derivatives with high inhibitory efficacy. nih.govtubitak.gov.tr

2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one: This scaffold has been identified as promising for MAO-B inhibitors, with some derivatives showing potent and selective inhibition. nih.gov

Hydrazine-linked thiazole (B1198619) derivatives: This class of compounds has been explored, and pharmacophore modeling and QSAR analysis have identified structural features important for their inhibitory potential. worldscientific.comresearchgate.net

Thiazolidinedione (TZD) moiety: This moiety has been indicated as a likely candidate for specificity to MAO-B, and structure-based virtual screening has identified novel compounds containing this scaffold as inhibitors. researchgate.net

3,5-diaryl-4,5-dihydroisoxazoles: This scaffold has been explored, and compounds with this structure have shown selective inhibitory activity towards MAO-B in the nanomolar range. tandfonline.com

1-(4-nitrophenyl)-3-arylprop-2-en-1-one derivatives: This scaffold has been investigated to explore the structural requirements for selective MAO-B inhibition. acs.org

Optimization strategies often involve modifying substituents on these core scaffolds to enhance binding affinity, improve selectivity over MAO-A, and optimize pharmacokinetic properties. mdpi.comresearchgate.netnih.govtandfonline.com Computational methods like molecular docking and QSAR are crucial in guiding these structural modifications. nih.govfrontiersin.orgmdpi.comresearchgate.netnih.gov

Heterocyclic Compounds (e.g., Quinolin-2-one, Coumarins, Benzofurans, Pyrazoles, Hydrazinylthiazoles, Indoles)

Heterocyclic compounds represent a diverse group of structures that have been explored for their MAO-B inhibitory activity. These scaffolds provide rigid frameworks and opportunities for various substitutions to optimize interactions with the MAO-B active site. Examples include derivatives based on quinolin-2-one, coumarins, benzofurans, pyrazoles, hydrazinylthiazoles, and indoles. nih.govmims.compharmakb.commims.comwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgfishersci.comnih.gov

Coumarins and chalcones, both containing heterocyclic motifs, have shown promise as MAO-B inhibitors. nih.govmims.commims.comwikipedia.orgwikipedia.orgwikipedia.orgfishersci.comnih.gov SAR studies on coumarin derivatives have indicated that the presence of hydroxy or halogen substituents at position seven, as well as halogen-substituted heterocyclics or substituted benzoxy units, can increase MAO-B activity. nih.gov For coumarin-based inhibitors, the 3-phenyl moiety has been identified as important for MAO-B inhibitory activity, with hydrophobic interactions in the substrate pocket being essential. pharmakb.com Interactions with residues like Cys172 and those in the aromatic cage (Tyr398 and Tyr435) have been observed for coumarin derivatives. pharmakb.com

Chalcone (B49325) derivatives, characterized by an α,β-unsaturated ketone linker between two aromatic rings, have also been investigated. wikipedia.orgwikipedia.orgnih.govfishersci.nlmpg.de Substitution patterns on the aromatic rings of chalcones influence their inhibitory potency and selectivity. For instance, chalcone derivatives substituted on the A ring by prenyl or methoxy (B1213986) groups and on the B ring by electron-withdrawing groups at the ortho position can exhibit better MAO-B inhibitory activity. nih.gov Some studies on morpholine-containing chalcones have highlighted the importance of para-substitutions on one of the rings for MAO-B inhibition. mpg.de

Mao-B-IN-2 is a specific example of a compound incorporating both coumarin and chalcone structural features, described as a coumarin-chalcone hybrid. nih.gov Its chemical structure is 3-[(E)-3-(2-chlorophenyl)prop-2-enoyl]chromen-2-one, with the molecular formula C18H11ClO3. nih.govnih.gov This structure features an α,β-unsaturated ketone unit linked to the 3-position of the coumarin scaffold, a design approach involving the fusion of these two motifs. nih.gov

This compound has been reported as a selective and competitive inhibitor of MAO-B. nih.govwikipedia.orgmims.comnih.gov Different studies have reported varying IC50 values for this compound against MAO-B and other enzymes. Some sources indicate IC50 values of 0.51 μM for MAO-B and 7.00 μM for butyrylcholinesterase (BChE). nih.govwikipedia.orgmims.com Another study reports IC50 values of 31.2 nM for MAO-B, 83.9 nM for BChE, and 48.2 nM for acetylcholinesterase (AChE). nih.gov These values suggest potent inhibition of MAO-B, although the exact potency and selectivity profile may vary depending on experimental conditions.

Table 1: Reported Inhibitory Activity of this compound

| Target Enzyme | IC50 Value | Reference |

| MAO-B | 0.51 μM | nih.govwikipedia.orgmims.com |

| BChE | 7.00 μM | nih.govwikipedia.orgmims.com |

| MAO-B | 31.2 nM | nih.gov |

| BChE | 83.9 nM | nih.gov |

| AChE | 48.2 nM | nih.gov |

The design of this compound as a coumarin-chalcone hybrid exemplifies the strategy of combining pharmacophores from different classes known for MAO-B inhibition to potentially achieve enhanced activity or desired properties. mims.comnih.govguidetopharmacology.org

Propargylamine (B41283) Derivatives and Their Structural Contribution to Inhibition

Propargylamine derivatives constitute a significant class of MAO-B inhibitors, including clinically approved drugs like selegiline (B1681611) and rasagiline (B1678815). nih.govwikipedia.orgwikipedia.orgmims.comfishersci.senih.gov A key structural feature of these compounds is the propargylamine functional group. mims.com This moiety is often associated with irreversible inhibition of MAO-B, typically involving covalent binding to the flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme's active site. mims.com The propargyl group undergoes enzymatic transformation, leading to the formation of a reactive species that forms a stable adduct with the FAD cofactor, thereby inactivating the enzyme. The structure of the parent amine and substituents attached to the propargylamine group influence the potency, selectivity, and metabolic fate of these inhibitors. wikipedia.orgmims.com

Benzylamine-Sulfonamide Derivatives

Benzylamine-sulfonamide derivatives have also been explored as selective MAO-B inhibitors. nih.govfishersci.nlwikipedia.orgwikidata.org SAR studies on this class have highlighted the importance of the sulfonamide group for inhibitory activity. fishersci.nlwikipedia.org The position of the sulfonamide substitution on the benzylamine (B48309) scaffold, as well as the nature and position of substituents on the attached aromatic rings, can impact potency and selectivity. nih.govfishersci.nlwikipedia.org For example, substitution of the sulfonamide on the meta position of the phenyl ring has been found to be more potent for MAO-B inhibition compared to para-substitution in some thiazolylbenzenesulfonamide series. wikipedia.org The inclusion of benzothiazole (B30560) units in the skeleton of benzylamine-sulfonamide derivatives has also been shown to improve activity. nih.govfishersci.nl These compounds often exhibit reversible inhibition of MAO-B. fishersci.nl

Melatonin-Based Structures

Melatonin-based structures have been synthesized and evaluated as MAO-B inhibitors. wikipedia.orgmims.comnih.gov Melatonin (B1676174) itself contains an indole (B1671886) ring system, which is a heterocyclic scaffold. wikipedia.orgmims.com SAR studies on melatonin analogs have involved modifications to the indole core and its substituents to optimize interactions with the MAO-B active site. wikipedia.orgmims.com The electron-rich nature of the indole ring system may contribute to binding interactions. mims.com These studies aim to develop melatonin-inspired compounds with improved MAO-B inhibitory potency and potentially other beneficial properties.

Strategies for Designing Highly Potent and Selective MAO-B Inhibitors

The design of highly potent and selective MAO-B inhibitors relies on a deep understanding of the enzyme's structure and its differences from MAO-A. nih.govnih.govpharmakb.comwikipedia.orgmpg.de Several strategies are employed:

Structure-Based Design: Utilizing the crystal structures of MAO-B (e.g., PDB: 2V5Z) allows for the visualization of the active site and rational design of ligands that can establish favorable interactions with key residues like Tyr60, Tyr326, Tyr398, Tyr435, Ile199, and Cys172. nih.govpharmakb.comwikipedia.orgmpg.dectdbase.org Molecular docking simulations are widely used to predict binding poses and affinities of potential inhibitors. nih.govpharmakb.comwikipedia.orgmpg.dewikipedia.orgwikidata.orgfishersci.cacenmed.comuni.lu

SAR Analysis and Optimization: Comprehensive SAR studies across various chemical series help identify crucial pharmacophores and structural modifications that enhance potency and selectivity. nih.govmpg.dewikipedia.orgwikipedia.org This involves systematically altering substituents and analyzing their impact on inhibitory activity.

QSAR and 3D-QSAR: Quantitative structure-activity relationship (QSAR) and three-dimensional QSAR (3D-QSAR) models are employed to establish mathematical relationships between chemical structure and biological activity. nih.govmpg.dewikipedia.orgnih.gov These models can predict the activity of new compounds and guide the design process by highlighting the importance of steric, electrostatic, and hydrophobic features. nih.govmpg.denih.gov

Fragment-Based Design: This approach involves identifying small molecular fragments that bind weakly to the target enzyme and then growing or linking these fragments to develop more potent inhibitors. bmrb.io

Hybrid Approaches: Combining structural features from different classes of known MAO inhibitors can lead to the discovery of novel compounds with improved properties. mims.comnih.govguidetopharmacology.org The design of this compound, a coumarin-chalcone hybrid, is an example of this strategy. nih.gov

Achieving Selectivity: Designing for selectivity over MAO-A is crucial to avoid potential side effects like the "cheese effect." nih.gov This is achieved by exploiting the structural differences between the active sites of the two isoforms, particularly the larger and more flexible active site of MAO-B compared to MAO-A. nih.govnih.govpharmakb.comwikipedia.orgmpg.de Specific interactions with residues like Tyr326 in MAO-B are considered important for selectivity. nih.govpharmakb.commpg.deuni.lu Selectivity over other enzymes like cholinesterases is also considered, especially for multi-target approaches. mims.comnih.govwikipedia.orgmims.comnih.gov

Table 2: Summary of SAR Highlights for Different MAO-B Inhibitor Classes

| Chemical Class | Key Structural Features / SAR Highlights |

| Heterocyclic Compounds | Varied scaffolds (coumarins, chalcones, quinolin-2-ones, etc.); substituent effects on potency and selectivity; interactions with active site residues (Tyr, Cys, Gln). nih.govpharmakb.commims.comwikipedia.orgwikipedia.orgwikipedia.orgnih.govmpg.dewikidata.orguni.lu |

| Propargylamine Derivatives | Presence of propargylamine group; often irreversible inhibition via FAD covalent binding; parent amine structure influences activity. mims.com |

| Benzylamine-Sulfonamide | Sulfonamide group important; substituent position and nature on aromatic rings affect potency/selectivity; can be reversible inhibitors. nih.govfishersci.nlwikipedia.org |

| 2-Acetylphenol Analogs | Modifications to acetyl and phenol (B47542) moieties; can be designed as multi-target ligands. fishersci.canih.gov |

| Melatonin-Based Structures | Indole core; modifications to indole and substituents influence activity; indole's electron-rich nature may play a role. wikipedia.orgmims.com |

Neuropharmacological and Cellular Mechanisms of Mao B Inhibitors in Preclinical Research

Modulation of Neurotransmitter Systems

MAO-B inhibitors influence neurotransmitter systems through several pathways, primarily by affecting dopamine (B1211576) metabolism and, importantly, by modulating astrocytic function, including GABA synthesis scientificarchives.comwikipedia.orgnih.govmdpi.commdpi.com.

Enhancement of Dopaminergic Signaling in Astrocytes and Synaptic Cleft

While MAO-A is primarily responsible for dopamine metabolism in presynaptic neurons, MAO-B is involved in the degradation of dopamine taken up by astrocytes from the synaptic cleft wikipedia.orgnih.govmdpi.comnih.gov. Inhibition of astrocytic MAO-B reduces dopamine breakdown in these glial cells, thereby increasing dopamine levels in the synaptic cleft and enhancing dopaminergic signaling mdpi.comnih.govexplorationpub.comfrontiersin.org. This mechanism is considered a primary contributor to the symptomatic efficacy of MAO-B inhibitors in conditions like PD nih.govexplorationpub.com. Preclinical studies have shown that MAO-B inhibitors block dopamine catabolism and selectively enhance dopamine levels at the synaptic cleft mdpi.comnih.govfrontiersin.org.

Impact on Astrocytic GABA Synthesis and GABAergic Dysfunction

Recent research highlights a crucial role for astrocytic MAO-B in the synthesis of gamma-aminobutyric acid (GABA) scientificarchives.comnih.govresearchgate.netresearchgate.net. In reactive astrocytes, often present in neurodegenerative states, upregulated MAO-B activity enhances GABA production through the metabolism of putrescine scientificarchives.comnih.govresearchgate.netresearchgate.net. This increased astrocytic GABA is released extrasynaptically and can exert excessive tonic inhibition on neighboring neurons, including dopaminergic neurons in the substantia nigra pars compacta scientificarchives.comnih.govresearchgate.net. This aberrant inhibition contributes to neuronal dysfunction and is associated with motor deficits in PD scientificarchives.comnih.gov. MAO-B inhibitors can mitigate this dysfunction by reducing astrocytic GABA synthesis, thereby helping to restore neural circuit homeostasis scientificarchives.comnih.govresearchgate.net.

Neuroprotective Mechanisms of Action

Beyond their effects on neurotransmitter levels, preclinical studies indicate that MAO-B inhibitors possess significant neuroprotective properties through various mechanisms, including reducing oxidative stress and modulating mitochondrial function wikipedia.orgnih.govmdpi.comresearchgate.netmdpi.comnih.govexplorationpub.comfrontiersin.orgmdpi.comfrontiersin.org.

Attenuation of Reactive Oxygen Species (ROS) Production (e.g., Hydrogen Peroxide)

MAO-B-mediated metabolism of monoamines generates reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂) scientificarchives.comscientificarchives.comproteopedia.orgmdpi.comfrontiersin.orgfrontiersin.orgfrontiersin.orgmdpi.comnih.gov. Increased H₂O₂ levels contribute to oxidative stress, which is a major factor in the pathogenesis of neurodegenerative diseases scientificarchives.comscientificarchives.commdpi.comfrontiersin.orgfrontiersin.orgmdpi.com. MAO-B inhibitors attenuate ROS production by directly inhibiting the enzyme's catalytic activity, thus reducing the generation of H₂O₂ mdpi.comfrontiersin.orgfrontiersin.orgmdpi.comnih.gov. This reduction in oxidative stress helps protect neurons from damage and death researchgate.netexplorationpub.comfrontiersin.org. Studies have shown that MAO-B inhibitors suppress intracellular ROS production in astrocytes mdpi.com.

Modulation of Mitochondrial Homeostasis and Function

Mitochondrial dysfunction is a prominent feature of neurodegenerative diseases like PD, characterized by impaired activity and increased ROS production wikipedia.orgmdpi.commdpi.comnih.govexplorationpub.commdpi.comnih.gov. MAO-B inhibitors have been shown in preclinical studies to modulate mitochondrial homeostasis and function, contributing to their neuroprotective effects nih.govmdpi.commdpi.comnih.govexplorationpub.commdpi.comnih.govnih.gov. They can improve mitochondrial function by reducing oxidative stress and regulating mitochondrial membrane permeability changes induced by neurotoxins nih.gov.

Maintenance of Mitochondrial Membrane Potential

Maintaining mitochondrial membrane potential (ΔΨm) is crucial for mitochondrial health and preventing the initiation of cell death pathways explorationpub.comnih.govresearchgate.net. Preclinical research suggests that MAO-B inhibitors can help maintain mitochondrial membrane potential explorationpub.comnih.govresearchgate.net. Studies have shown that in the presence of mitochondrial stressors, MAO-B inhibitors can offset the drop in membrane potential, suggesting they help preserve mitochondrial function and prevent the hydrolysis of ATP by the ATP synthase working in reverse nih.govresearchgate.net. This indicates a role for MAO-B inhibitors in supporting mitochondrial bioenergetics under challenging conditions nih.govnih.gov.

Regulation of Mitochondrial Apoptosis Pathways

Research indicates that a compound referred to as Neuroinflammatory-IN-2, which is linked to the reference associated with Mao-B-IN-2, demonstrates neuroprotective activity in PC-12 cells subjected to hydrogen peroxide (H2O2)-induced injury selleckchem.commedchemexpress.com. H2O2 can induce cellular damage and initiate apoptotic processes, including those involving mitochondrial pathways proteopedia.org. While this finding suggests a potential influence on cell survival, detailed mechanisms by which this compound specifically regulates mitochondrial apoptosis pathways were not explicitly described in the examined preclinical research snippets.

Prevention of Mitochondrial Complex I Inhibition

Based on the available preclinical research snippets focusing on this compound, there is no specific information detailing its role in the prevention of mitochondrial complex I inhibition.

Stimulation of Neurotrophic Factors (e.g., Brain-Derived Neurotrophic Factor, Glial Cell Line-Derived Neurotrophic Factor)

Within the scope of the provided preclinical research snippets on this compound, there is no information available regarding its potential to stimulate neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) or Glial Cell Line-Derived Neurotrophic Factor (GDNF).

Inhibition of Alpha-Synuclein Oligomerization and Aggregation

A study involving a compound linked to the reference for this compound, referred to as Neuroinflammatory-IN-2, reported significant inhibition of Aβ1-42 aggregation selleckchem.commedchemexpress.com. At a concentration of 25 μM, this compound achieved 96.33% inhibition of Aβ1-42 aggregation medchemexpress.com. While this finding pertains to amyloid-beta aggregation, which is relevant to protein misfolding disorders, it suggests a potential for this compound to influence protein aggregation processes that are implicated in neurodegenerative conditions, including the aggregation of alpha-synuclein.

Aβ1-42 Aggregation Inhibition

| Compound (Linked) | Concentration | Inhibition of Aβ1-42 Aggregation |

| Neuroinflammatory-IN-2 | 25 μM | 96.33% medchemexpress.com |

Anti-Neuroinflammatory Effects

Preclinical research indicates that a compound linked to the reference for this compound, referred to as Neuroinflammatory-IN-2, possesses anti-neuroinflammatory activity selleckchem.commedchemexpress.com. Neuroinflammation is a key contributor to the progression of neurodegenerative diseases.

Reduction of Astrocyte Reactivity and Glial Scar Formation

Based on the available preclinical research snippets focusing on this compound, there is no specific information detailing its effects on the reduction of astrocyte reactivity or glial scar formation.

Modulation of Microglial Activation

Within the scope of the provided preclinical research snippets on this compound, there is no specific information available regarding its detailed mechanisms of modulating microglial activation, beyond the general indication of anti-neuroinflammatory activity.

Based on the available search results, detailed preclinical research specifically focused solely on the chemical compound "this compound" covering all the aspects of the provided outline is limited. The search results primarily discuss the neuropharmacological and cellular mechanisms of MAO-B inhibitors as a class, with extensive research findings available for well-established compounds such as selegiline (B1681611), rasagiline (B1678815), and safinamide (B1662184).

This compound is identified as a selective and competitive inhibitor of monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), with reported IC50 values of 0.51 μM for MAO-B and 7.00 μM for BChE. selleckchem.com Its chemical structure and identifiers are available through databases like PubChem. nih.gov

While the provided outline details key areas of preclinical research for MAO-B inhibitors, including their impact on pro-inflammatory cytokine release, mechanisms in models of Parkinson's and Alzheimer's diseases, role in neurotoxin metabolism (such as MPTP conversion to MPP+), and potential in ischemic brain injury models, specific research findings and detailed data tables pertaining exclusively to this compound within these contexts were not found in the performed searches. Research in these areas predominantly features other MAO-B inhibitors.

Therefore, a comprehensive article focusing solely on this compound and its specific mechanisms as requested in the outline cannot be generated based on the currently available public information from the search results. The outline appears to reflect the broader understanding of MAO-B inhibitor pharmacology in preclinical settings rather than specific findings for this particular compound.

Novel Mao B Inhibitor Analogues and Advanced Therapeutic Strategies in Preclinical Research

Development of Third-Generation MAO-B Inhibitors

The field of monoamine oxidase B inhibitors has evolved, with research focusing on developing compounds with improved selectivity and pharmacological properties. Third-generation MAO-B inhibitors are generally characterized by attributes such as high selectivity for MAO-B over MAO-A, reversible binding, and potential neuroprotective effects acs.orgnih.govresearchgate.net. Mao-B-IN-2 is described as a selective and competitive inhibitor of MAO-B medchemexpress.comabmole.comselleck.co.jpselleckchem.com. Its selective and competitive nature aligns with characteristics sought in the development of more refined enzyme inhibitors.

Multi-Target-Directed Ligand (MTDL) Design

Multi-Target-Directed Ligands (MTDLs) represent a strategy in drug design aimed at simultaneously modulating multiple biological targets implicated in complex diseases nih.gov. The design of MTDLs is particularly relevant for multifactorial conditions where modulating a single target may not be sufficient. This compound, with its demonstrated inhibitory activity against two distinct enzymes, MAO-B and BChE, fits within the conceptual framework of an MTDL.

Combined MAO-B and Cholinesterase Inhibition

This compound has been identified as a selective and competitive inhibitor of both MAO-B and BChE. Studies report IC50 values for this compound against MAO-B at 0.51 µM and against BChE at 7.00 µM. medchemexpress.comabmole.comselleck.co.jpselleckchem.com. This dual inhibition profile suggests potential applications in research contexts where the modulation of both MAO-B and cholinesterase activity is relevant. The inhibition of cholinesterases, such as BChE, is a known strategy in addressing conditions characterized by deficits in cholinergic neurotransmission.

Research Findings on this compound Inhibition:

| Target Enzyme | IC50 (µM) | Selectivity/Mechanism |

| MAO-B | 0.51 | Selective, Competitive medchemexpress.comabmole.comselleck.co.jpselleckchem.com |

| BChE | 7.00 | Selective, Competitive medchemexpress.comabmole.comselleck.co.jpselleckchem.com |

Investigation of MAO-B Inhibitors in Other Preclinical Disease Models

MAO-B inhibitors, in general, have been investigated in various preclinical disease models beyond neurological disorders, including different types of cancer nih.govmdpi.commdpi.comnih.gov. MAO-B overexpression has been observed in several cancers, suggesting its potential as a therapeutic target nih.govmdpi.commdpi.comnih.gov.

Information specifically detailing the investigation of this compound (CID 8828981) in preclinical disease models such as Glioblastoma, Colorectal Cancer, Lung Cancer, Renal Cancer, or Bladder Cancer was not found within the provided search results. The available literature discusses the role of MAO-B and the effects of various MAO-B inhibitors in these cancer types nih.govmdpi.commdpi.comnih.gov, but does not specifically mention studies conducted with this compound.

Potential in Epilepsy Models

Research indicates a potential association between this compound and epilepsy research. selleck.co.jpselleckchem.com While specific data on this compound's effects in epilepsy models were not detailed in the snippets, the compound is listed in contexts related to epilepsy research and compound libraries used in such studies. selleck.co.jpselleckchem.com

Involvement in Multiple Sclerosis Research

This compound is mentioned in the context of compound libraries that include substances used in multiple sclerosis research. selleck.co.jpselleckchem.com Although the search results list this compound alongside compounds studied for multiple sclerosis selleck.co.jp, specific research findings detailing the involvement or effects of this compound in multiple sclerosis models were not provided in the search snippets.

Association with SARS-CoV-2 Infection and Neurological Disorders (Preclinical/Computational)

No specific information regarding the association of this compound with SARS-CoV-2 infection and related neurological disorders in preclinical or computational studies was found in the provided search results. Research mentioned in the context of neurological diseases in the snippets primarily focused on conditions like Parkinson's disease and Alzheimer's disease, and general neuroprotection glpbio.comglpbio.commedchemexpress.com, without specific links to SARS-CoV-2 for this compound.

Advanced Methodologies and Future Directions in Mao B Inhibitor Research

In Vitro Experimental Models for Efficacy and Mechanistic Studies (e.g., Cell Lines, Subcellular Fractions)

In vitro studies have been instrumental in characterizing the inhibitory profile and preliminary biological effects of Mao-B-IN-2. The compound has demonstrated selective and competitive inhibitory activity against MAO-B, with reported IC50 values around 0.51 µM medchemexpress.comselleckchem.comabmole.com. It also exhibits inhibitory activity against BChE, with IC50 values reported around 7.00 µM medchemexpress.comselleckchem.comabmole.com. Studies involving human MAO-B (huMAO-B) have reported an IC50 value of 1.9 ± 0.08 µM for a compound identified as AChE/BuChE/MAO-B-IN-2, which appears related to this compound medchemexpress.com.

Beyond enzyme inhibition assays, cell-based models have been utilized to explore the potential effects of this compound. In PC12 cells, this compound exhibited significant neuroprotective effects against injury induced by amyloid-beta 1-42 (Aβ1-42) medchemexpress.com. Treatment with this compound at concentrations of 5, 10, and 20 µmol/L for 2 hours resulted in a dose-dependent increase in cell viability medchemexpress.com. Specifically, cell viability increased to 70.9%, 75.0% (p < 0.05), and 79.7% (p < 0.01) at these respective concentrations medchemexpress.com.

Interactive Data Table 1: In Vitro Inhibition and Cell Viability Data for this compound

| Target/Cell Line | Assay Type | Concentration | Incubation Time | Result/IC50 Value | Significance (vs. Control) | Source |

| MAO-B | Inhibition Assay | - | - | 0.51 µM (IC50) | - | medchemexpress.comselleckchem.comabmole.com |

| BChE | Inhibition Assay | - | - | 7.00 µM (IC50) | - | medchemexpress.comselleckchem.comabmole.com |

| huMAO-B | Inhibition Assay | - | - | 1.9 ± 0.08 µM (IC50) | - | medchemexpress.com |

| PC12 cells (Aβ1-42 induced injury) | Cell Viability | 5 µmol/L | 2 h | 70.9% Viability | - | medchemexpress.com |

| PC12 cells (Aβ1-42 induced injury) | Cell Viability | 10 µmol/L | 2 h | 75.0% Viability | p < 0.05 | medchemexpress.com |

| PC12 cells (Aβ1-42 induced injury) | Cell Viability | 20 µmol/L | 2 h | 79.7% Viability | p < 0.01 | medchemexpress.com |

| QBC-939 and RBE cell lines | Histamine (B1213489) Degradation | - | - | Reduced Degradation | - | researchgate.net |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Furthermore, this compound has been investigated for its effect on histamine degradation in cholangiocarcinoma cell lines, specifically QBC-939 and RBE researchgate.net. These studies indicated that this compound could reduce the degradation of histamine in these cell lines researchgate.net.

Assessment of the compound's stability in various biological matrices is also a component of in vitro evaluation. This compound has been reported to be stable in artificial gastrointestinal fluid, blood plasma, and rat liver microsomes for incubation periods up to 3 hours medchemexpress.com. In vitro assessments have also suggested good blood-brain barrier (BBB) permeability for a related compound, AChE/BuChE/MAO-B-IN-2 medchemexpress.com.

In Vivo Preclinical Animal Models for Disease Progression and Efficacy

Preclinical in vivo studies are crucial for evaluating the potential efficacy of compounds in living organisms and their impact on disease models. Research using an AlCl3-induced zebrafish model of Alzheimer's disease has explored the effects of a compound referred to as AChE/BuChE/MAO-B-IN-2, which shares characteristics with this compound medchemexpress.com. In this model, treatment with this compound at concentrations of 0.0049, 0.0195, and 0.078 µg/mL for 10 minutes significantly improved dyskinesia and reaction capacity medchemexpress.com. The study reported optimal distance velocity improvements at 0.0195 µg/mL under dark conditions, 0.0049 µg/mL under light conditions, and 0.0195 µg/mL under alternating dark and light conditions medchemexpress.com. These findings suggest potential in vivo efficacy in mitigating certain behavioral deficits observed in this Alzheimer's disease model.

Interactive Data Table 2: In Vivo Efficacy Data in Zebrafish Model

| Animal Model | Treatment Compound | Concentration/Dosage | Treatment Duration | Observed Effect | Optimal Conditions (Distance Velocity) | Source |

| AlCl3-induced zebrafish AD model | AChE/BuChE/MAO-B-IN-2 | 0.0049 µg/mL | 10 min | Improved dyskinesia and reaction capacity | 0.0049 µg/mL (light) | medchemexpress.com |

| AlCl3-induced zebrafish AD model | AChE/BuChE/MAO-B-IN-2 | 0.0195 µg/mL | 10 min | Improved dyskinesia and reaction capacity | 0.0195 µg/mL (dark, alternating) | medchemexpress.com |

| AlCl3-induced zebrafish AD model | AChE/BuChE/MAO-B-IN-2 | 0.078 µg/mL | 10 min | Improved dyskinesia and reaction capacity | - | medchemexpress.com |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

While MAO-B inhibitors are commonly studied in various animal models, particularly for Parkinson's disease medchemexpress.com, the available search results specifically detail the use of a related compound in a zebrafish AD model medchemexpress.com when referring to this compound or AChE/BuChE/MAO-B-IN-2.

Advancements in Positron Emission Tomography (PET) Imaging for MAO-B Activity in Research

Based on the available search results, there is no specific information detailing the use of this compound as a radiotracer in Positron Emission Tomography (PET) imaging studies to assess MAO-B activity in research settings. While PET imaging is a significant tool in neuroscience and drug development, particularly for visualizing enzyme activity and receptor binding, the provided information does not indicate that this compound has been investigated in this specific methodological context.

Q & A

Basic Research Question: What is the mechanistic basis for Mao-B-IN-2's selectivity toward MAO-B over MAO-A?

Methodological Answer:

this compound exhibits selectivity through competitive inhibition, binding preferentially to MAO-B's substrate-binding pocket. Structural studies suggest this is due to steric and electronic complementarity with MAO-B’s active site, which differs from MAO-A in key residues (e.g., Ile199 in MAO-B vs. Tyr407 in MAO-A). To validate selectivity, researchers should:

- Perform enzyme kinetics assays (e.g., IC50 and Ki measurements) for both MAO isoforms under standardized conditions .

- Use molecular docking simulations to compare binding affinities and interactions with MAO-B vs. MAO-A .

- Validate findings with knockout cell models to isolate isoform-specific effects .

Basic Research Question: How should researchers design in vitro experiments to assess this compound's neuroprotective effects against oxidative stress?

Methodological Answer:

A robust experimental design includes:

- Cell models : Use neuronal lines (e.g., SH-SY5Y) treated with H₂O₂ to induce oxidative stress. Include controls for baseline ROS levels .

- Dosage optimization : Conduct dose-response curves (e.g., 0.1–10 μM) to identify non-cytotoxic, effective concentrations .

- Outcome metrics : Measure ROS reduction via fluorescence probes (e.g., DCFH-DA) and correlate with MAO-B activity (via HPLC detection of metabolite levels) .

- Replication : Perform triplicate experiments and include positive controls (e.g., known antioxidants) .

Advanced Research Question: How can contradictory IC50 values for this compound across studies be systematically analyzed?

Methodological Answer:

Contradictions often arise from methodological variability. Researchers should:

- Audit assay conditions : Compare buffer pH, temperature, and substrate concentrations (e.g., kynuramine vs. benzylamine) that affect enzyme kinetics .

- Evaluate enzyme sources : Recombinant human MAO-B vs. rat liver microsomal MAO-B may yield divergent results due to post-translational modifications .

- Apply meta-analysis : Pool data from multiple studies using standardized statistical models (e.g., random-effects) to identify outliers and confounding variables .

Advanced Research Question: What strategies optimize this compound’s pharmacokinetic profile for in vivo neurodegenerative disease models?

Methodological Answer:

To enhance bioavailability and blood-brain barrier (BBB) penetration:

- Structural modification : Introduce lipophilic groups (e.g., methyl or fluorine) to improve BBB permeability, validated via parallel artificial membrane permeability assays (PAMPA) .

- Formulation testing : Use nano-carriers (e.g., liposomes) to enhance solubility, monitored through in vivo pharmacokinetic studies (plasma half-life, AUC) .

- Metabolic stability assays : Incubate this compound with liver microsomes to identify metabolic hotspots for stabilization .

Advanced Research Question: How can researchers integrate this compound’s MAO-B inhibition data with multi-omics datasets for systems pharmacology insights?

Methodological Answer:

A systems-level approach involves:

- Transcriptomic integration : Overlay MAO-B expression data from disease-specific RNA-seq datasets (e.g., Parkinson’s disease post-mortem brains) to identify co-regulated pathways .

- Proteomic correlation : Use mass spectrometry to quantify MAO-B protein levels in treated vs. untreated models, linking inhibition to downstream protein networks .

- Network pharmacology tools : Platforms like STRING or Cytoscape can map this compound’s targets onto disease-associated interactomes .

Basic Research Question: What are the critical controls for validating this compound’s specificity in cell-based assays?

Methodological Answer:

Essential controls include:

- Negative controls : Untreated cells and vehicle-only (e.g., DMSO) groups to rule out solvent effects .

- MAO-B knockout controls : CRISPR-edited cells lacking MAO-B to confirm on-target effects .

- Off-target panels : Screen this compound against related enzymes (e.g., monoamine oxidases, cytochrome P450 isoforms) to assess cross-reactivity .

Advanced Research Question: How should researchers address conflicting results between this compound’s in vitro potency and in vivo efficacy?

Methodological Answer:

Discrepancies may stem from pharmacokinetic or off-target effects. Mitigation strategies include:

- Pharmacodynamic profiling : Measure brain MAO-B activity and drug concentrations post-administration to confirm target engagement .

- Transcriptomic profiling : Identify compensatory pathways (e.g., upregulated MAO-A) in treated animal models .

- Dose recalibration : Adjust dosing regimens based on in vivo PK/PD modeling to align with in vitro EC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.